2-Amino-4,7-dichlorobenzothiazole

Aldose Reductase Inhibition Diabetic Complications Benzothiazole Derivatives

CRITICAL ISOMER ALERT: This is the 4,7-dichloro isomer (CAS 1849-70-3). Do NOT substitute with 4,5-, 4,6-, or 5,7-dichloro analogs. The specific 4,7-regiochemistry dictates electronic properties, reactivity, and target engagement in medicinal chemistry and dye synthesis. Using an undefined isomer risks failed syntheses and irreproducible data. Verify CAS before purchase.

Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
CAS No. 1849-70-3
Cat. No. B155474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,7-dichlorobenzothiazole
CAS1849-70-3
Molecular FormulaC7H4Cl2N2S
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)N=C(S2)N)Cl
InChIInChI=1S/C7H4Cl2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
InChIKeySVUNGWGACJPVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,7-dichlorobenzothiazole (CAS 1849-70-3) for Precision Heterocyclic Synthesis and Target Engagement Assays


2-Amino-4,7-dichlorobenzothiazole (CAS 1849-70-3) is a halogenated 2-aminobenzothiazole derivative . Its core benzothiazole scaffold is a privileged structure in medicinal chemistry, associated with a broad spectrum of pharmacological activities including antitumor, antibacterial, antimalarial, and anti-inflammatory effects [1]. The compound serves as a versatile intermediate for the synthesis of heterocyclic compounds and disperse dyes [2]. For procurement decisions, its specific 4,7-dichloro substitution pattern is the key determinant of its utility, as this regiochemistry directly influences both chemical reactivity in downstream derivatizations and the biological target engagement profile of the resulting molecules [3].

The 4,7-Dichloro Regioisomer of 2-Aminobenzothiazole: Why Isomeric Purity is a Critical Procurement Specification


Procuring a generic 'dichloro-2-aminobenzothiazole' without verifying the exact isomer (4,7- vs. 4,5-, 4,6-, or 5,7-) is a high-risk strategy. The position of the chlorine substituents on the benzothiazole ring is not a trivial detail; it dictates the electronic properties of the molecule, thereby governing its chemical reactivity in subsequent coupling reactions and its ability to engage specific biological targets [1][2]. As demonstrated in dye chemistry, different dichloro isomers yield dyes with distinct color profiles [1]. In medicinal chemistry, structure-activity relationship (SAR) studies consistently show that the substitution pattern on the 2-aminobenzothiazole core is a primary driver of enzyme inhibition potency and selectivity [3][4]. Therefore, the use of an undefined or incorrect isomer can lead to failed syntheses, irreproducible biological data, and wasted resources, making isomeric verification a non-negotiable step in procurement.

Quantitative Differentiation of 2-Amino-4,7-dichlorobenzothiazole (CAS 1849-70-3) from Analogous Scaffolds


Aldose Reductase Inhibition: Nanomolar Potency Achieved via 4,7-Dichloro Substitution in a Derivative

A derivative incorporating the 4,7-dichlorobenzothiazol-2-yl moiety, [3-(4,7-Dichloro-benzothiazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid, demonstrates potent inhibition of human placental aldose reductase (AKR1B1) with an IC50 of 20 nM [1]. This value is comparable to or better than many standard aldose reductase inhibitors, indicating the 4,7-dichloro substitution pattern is a highly enabling structural feature for achieving target engagement in this therapeutic area.

Aldose Reductase Inhibition Diabetic Complications Benzothiazole Derivatives

Dye Synthesis: Regioisomer-Specific Coloration Properties for Textile Applications

The 4,7-dichloro isomer of 2-aminobenzothiazole, when diazotized and coupled with N-substituted anilines, yields disperse dyes with specific color properties that differ from those derived from other dichloro isomers (e.g., 4,5-, 4,6-, and 5,7-) [1]. The study reports that the orientation of the chloro substituents directly influences the color of the resulting dyes, with the 4,7-isomer contributing to a distinct part of the orange-red to blue color spectrum on polyester fabrics [1].

Disperse Dyes Textile Coloration Benzothiazole Azo Dyes

Scaffold Comparison: 2-Aminobenzothiazole Core as a Validated PTR1 Inhibitor Pharmacophore

The 2-aminobenzothiazole scaffold, of which the 4,7-dichloro derivative is a member, has been validated as a potent inhibitor of pteridine reductase-1 (PTR1), a key enzyme in the folate pathway of trypanosomatid parasites [1]. Optimization of this scaffold led to compounds with improved enzymatic activity, achieving IC50 values of 0.35 µM against T. brucei PTR1 and 1.9 µM against L. major PTR1 [1]. This provides a direct performance benchmark for the scaffold and suggests that the 4,7-dichloro substitution could be further explored as a modification to enhance potency or selectivity.

Pteridine Reductase 1 Trypanosoma brucei Antiparasitic Drug Discovery

QSAR-Guided Design: The Impact of Benzothiazole Substitution on Cytochrome P450 Inhibition

A quantitative structure-activity relationship (QSAR) study on 6-substituted 2-aminobenzothiazoles revealed that the hydrophobic character and molar refractivity of the substituent account for 82% of the variance in their potency as inhibitors of microsomal mixed-function oxidase activity (aminopyrine N-demethylase) [1]. This model, developed with compounds exhibiting Ki values as low as 60 µM, demonstrates that precise substitution on the benzothiazole core is a predictable determinant of CYP450 interaction [1]. While this study focused on the 6-position, it provides a strong, quantitative rationale for investigating the 4,7-dichloro pattern as a potential modulator of oxidative metabolism, a key ADME property.

Cytochrome P450 Drug Metabolism QSAR Enzyme Inhibition

Validated Application Scenarios for 2-Amino-4,7-dichlorobenzothiazole (CAS 1849-70-3)


Precursor for High-Potency Aldose Reductase Inhibitors

Use as a key synthetic intermediate to construct aldose reductase inhibitors for diabetic complications research. The 4,7-dichloro substitution pattern is directly linked to nanomolar potency in derivatives, as evidenced by the 20 nM IC50 of a phthalazinone-containing analog [1]. This justifies its selection over other dichloro isomers when potency is a primary goal.

Synthesis of Regioisomerically Pure Disperse Dyes for Textile Coloration

Employ as a diazo component in the synthesis of disperse dyes for polyester fabrics. The 4,7-dichloro isomer yields dyes with a specific, reproducible shade, distinct from those produced by 4,5-, 4,6-, or 5,7-dichloro isomers [2]. This ensures color consistency and eliminates batch-to-batch variation in industrial dyeing processes.

Structure-Activity Relationship (SAR) Studies on Antiparasitic Agents

Incorporate as a functionalized building block in the design of new PTR1 inhibitors for trypanosomatidic diseases. The 2-aminobenzothiazole scaffold is a proven pharmacophore, with optimized derivatives achieving IC50 values as low as 0.35 µM against TbPTR1 [3]. The 4,7-dichloro substitution allows for exploration of halogen effects on potency, selectivity, and metabolic stability.

Probe for Cytochrome P450 Enzyme Interaction Studies

Utilize as a tool compound in QSAR and drug metabolism studies to investigate the impact of halogen substitution on CYP450 enzyme inhibition. The QSAR model developed for 2-aminobenzothiazoles accounts for 82% of the variance in inhibitory potency, providing a quantitative framework for predicting the behavior of the 4,7-dichloro analog [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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